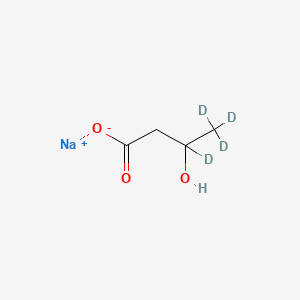

rac 3-Hydroxybutyric Acid-d4 Sodium Salt

説明

rac 3-Hydroxybutyric Acid-d4 Sodium Salt: is a deuterium-labeled analogue of 3-Hydroxybutyric Acid. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed metabolic studies. It is a key intermediate in the biosynthesis and metabolism of fatty acids and exists widely in biological systems .

作用機序

Target of Action

The primary targets of rac 3-Hydroxybutyric Acid-d4 Sodium Salt are specific hydroxyl-carboxylic acid receptors (HCAR), histone deacetylase (HDAC) enzymes, free fatty acid receptors (FFAR), and the NLRP3 inflammasome .

Mode of Action

This compound, also known as 3-hydroxybutyrate (3-OHB), binds to and activates HCAR. It also inhibits HDAC enzymes, FFAR, and the NLRP3 inflammasome . This interaction results in changes in intracellular signaling.

Biochemical Pathways

3-Hydroxybutyrate is a ketone body synthesized from acetyl-CoA in the liver. It provides energy to the brain when blood glucose is low . It also acts as an inhibitor of HDAC, affecting the regulation of gene expression .

Pharmacokinetics

Its metabolism likely involves conversion back to acetyl-CoA, which can enter the citric acid cycle for energy production .

Result of Action

The activation of HCAR and inhibition of HDAC enzymes, FFAR, and the NLRP3 inflammasome by 3-hydroxybutyrate can lead to changes in cellular metabolism and gene expression . This can have various effects at the molecular and cellular levels, depending on the specific context and cell type.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of rac 3-Hydroxybutyric Acid-d4 Sodium Salt typically involves the deuteration of 3-Hydroxybutyric Acid. The process includes the introduction of deuterium atoms into the molecular structure, which can be achieved through various chemical reactions. One common method involves the use of deuterated reagents in the presence of a catalyst to replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated water or other deuterated compounds as starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carefully controlled to maintain the integrity of the deuterium labeling.

化学反応の分析

Types of Reactions

rac 3-Hydroxybutyric Acid-d4 Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form acetoacetate.

Reduction: It can be reduced to form butyrate.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Acetoacetate

Reduction: Butyrate

Substitution: Various substituted derivatives depending on the reagent used

科学的研究の応用

rac 3-Hydroxybutyric Acid-d4 Sodium Salt is widely used in scientific research, including:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biology: Employed in metabolic studies to trace the pathways of fatty acid metabolism.

Medicine: Investigated for its potential therapeutic effects in conditions like epilepsy and neurodegenerative diseases.

Industry: Used in the production of biodegradable polymers and other industrial applications.

類似化合物との比較

Similar Compounds

- 3-Hydroxybutyric Acid

- Sodium 3-Hydroxybutyrate

- DL-β-Hydroxybutyric Acid Sodium Salt

Uniqueness

rac 3-Hydroxybutyric Acid-d4 Sodium Salt is unique due to its deuterium labeling, which provides distinct advantages in metabolic studies. The presence of deuterium atoms allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in research .

生物活性

Rac 3-Hydroxybutyric Acid-d4 Sodium Salt (rac-3-HBA-d4) is a deuterated form of 3-hydroxybutyric acid, a ketone body produced during periods of fasting or carbohydrate restriction. This compound serves as an alternative energy source for various tissues, including the brain and muscles. Its unique isotopic labeling allows for precise tracking of metabolic pathways, making it a valuable tool in metabolic research and clinical studies.

- Molecular Formula : C₄H₇NaO₃

- Molecular Weight : 130.11 g/mol

- CAS Number : 1219804-68-8

- Purity : >95%

- Storage Conditions : -20°C

Rac-3-HBA-d4 functions primarily as a stable isotope tracer in metabolic studies. By incorporating deuterium atoms into its structure, researchers can track the metabolism and fate of 3-hydroxybutyric acid in biological systems. This capability is particularly useful for studying:

- Ketone Body Metabolism : Understanding how ketones are utilized during energy deficits.

- Neuroprotective Effects : Investigating the potential benefits of ketones in neurological disorders such as epilepsy and Alzheimer's disease.

- Metabolic Pathways : Analyzing how rac-3-HBA-d4 interacts with enzymes and transporters involved in energy metabolism.

Energy Metabolism

Rac-3-HBA-d4 plays a critical role in energy metabolism by providing an alternative substrate during glucose shortages. It has been shown to enhance insulin sensitivity and improve glucose metabolism, suggesting potential applications in managing type 2 diabetes.

Neuroprotective Effects

Studies indicate that ketone bodies may exert neuroprotective effects. For instance, rac-3-HBA-d4 can be used to evaluate the uptake and utilization of ketones by brain cells, providing insights into their role in neurological health .

Clinical Research

In clinical settings, rac-3-HBA-d4 is utilized to study its effects on various health conditions:

- Weight Management : Research has explored the efficacy of ketone supplements, including rac-3-HBA-d4, for weight loss and athletic performance enhancement.

- Neurological Disorders : Its potential benefits in conditions like epilepsy and neurodegenerative diseases are under investigation.

Study on Ketone Supplementation

A recent study examined the effects of ketone supplementation on cognitive performance in individuals with mild cognitive impairment. Participants who received rac-3-HBA-d4 showed significant improvements in memory recall compared to those who did not receive the supplement .

Metabolite Tracking in Cancer Research

Another study utilized rac-3-HBA-d4 to explore its role as a metabolite predictor for breast and colorectal cancer risk. The research highlighted its utility in understanding metabolic changes associated with cancer progression .

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 3-Hydroxybutyric Acid | Same backbone (C₄) | Non-deuterated form; widely studied for metabolism |

| Acetoacetate | Ketone body | Precursor to 3-Hydroxybutyric Acid |

| Beta-Hydroxybutyrate | Structural isomer | Often used interchangeably; different isotopic labeling |

| D-3-Hydroxybutyrate | Optical isomer | Specific enantiomer with distinct metabolic effects |

特性

IUPAC Name |

sodium;3,4,4,4-tetradeuterio-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i1D3,3D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPUSGBJDWCHKC-GRONTCIHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857737 | |

| Record name | Sodium 3-hydroxy(3,4,4,4-~2~H_4_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219804-68-8 | |

| Record name | Sodium 3-hydroxy(3,4,4,4-~2~H_4_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。